Structure Elucidation of 2-(Benzhydryl-methyl-amino)ethanol: A Comprehensive Analytical Guide
Structure Elucidation of 2-(Benzhydryl-methyl-amino)ethanol: A Comprehensive Analytical Guide
Executive Summary & Chemical Significance
2-(Benzhydryl-methyl-amino)ethanol (CAS: 63765-72-0), with the molecular formula C₁₆H₁₉NO, is a critical tertiary amino alcohol[1]. In pharmaceutical development, it is frequently encountered as a synthetic intermediate, a degradation product, or a related impurity in the manufacturing of benzhydryl-based active pharmaceutical ingredients (APIs) such as diphenhydramine derivatives and atomoxetine[1].
Because of its structural similarity to known APIs and its potential to form complex nitrosamines (NDSRIs) under specific conditions, unequivocal structural elucidation is a strict regulatory requirement. This whitepaper outlines a self-validating, multi-modal analytical framework designed to establish the exact atomic connectivity, functional group presence, and spatial arrangement of this molecule.
Analytical Strategy & Workflow
To prevent confirmation bias, the elucidation strategy relies on three orthogonal techniques. High-Resolution Mass Spectrometry (HRMS) establishes the exact elemental composition. Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework, and Fourier-Transform Infrared Spectroscopy (FT-IR) validates the functional groups.
Fig 1. Multi-modal analytical workflow for orthogonal structure elucidation.
High-Resolution Mass Spectrometry (HRMS) & MS/MS
Ionization and Exact Mass
Under positive Electrospray Ionization (ESI+), the tertiary amine is readily protonated, yielding a robust precursor ion [M+H]⁺[2]. The theoretical monoisotopic mass for [C₁₆H₂₀NO]⁺ is 242.1545 Da . Achieving a mass error of < 5 ppm definitively rules out isobaric interferences.
Fragmentation Causality & Logic
Subjecting the m/z 242.1545 precursor to Collision-Induced Dissociation (CID) triggers a highly specific fragmentation cascade. The thermodynamic driving force here is the extreme stability of the resonance-delocalized diphenylmethyl (benzhydryl) carbocation[3]. The C–N bond undergoes facile heterolytic cleavage, transferring the charge to the benzhydryl moiety and expelling N-methylethanolamine as a neutral loss (75 Da)[3]. This m/z 167 fragment is the universal hallmark of benzhydryl amines and serves as the primary quantifier ion in LC-MS/MS assays[4].
Fig 2. Primary CID fragmentation pathway yielding the m/z 167 carbocation.
MS/MS Quantitative Data Summary
| Precursor Ion (m/z) | Product Ion (m/z) | Formula | Relative Abundance | Structural Assignment |
| 242.1545 | - | [C₁₆H₂₀NO]⁺ | 100% (MS1) | Protonated molecular ion [M+H]⁺ |
| 242.1545 | 167.0855 | [C₁₃H₁₁]⁺ | 100% (MS2) | Benzhydryl carbocation |
| 242.1545 | 165.0699 | [C₁₃H₉]⁺ | <10% (MS2) | Fluorenyl cation (H₂ loss from m/z 167) |
| 242.1545 | 152.0620 | [C₁₂H₈]⁺ | <5% (MS2) | Biphenylene cation (rearrangement) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the pieces, NMR proves how they are assembled. The differentiation between 2-(benzhydryl-methyl-amino)ethanol and isomeric ether structures (e.g., N-desmethyl diphenhydramine) relies heavily on 2D Heteronuclear Multiple Bond Correlation (HMBC).
Causality in 2D NMR
The HMBC experiment is the linchpin of this elucidation. The cross-peaks between the N-CH₃ protons (2.25 ppm) and the benzhydryl methine carbon (76.2 ppm) definitively prove that the methyl group and the benzhydryl group share the same nitrogen atom. If this were an ether (Ph₂CH-O-CH₂CH₂-NHCH₃), this specific 3-bond correlation would be physically impossible.
NMR Data Summary (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | Key HMBC Correlations (H → C) |
| Ar-H (ipso) | - | 142.5 | - |
| Ar-H (ortho) | 7.45 (d, J=7.5), 4H | 127.8 | C-ipso, C-para, CH(benzhydryl) |
| Ar-H (meta) | 7.30 (t, J=7.5), 4H | 128.5 | C-ortho |
| Ar-H (para) | 7.20 (t, J=7.5), 2H | 126.9 | C-meta |
| Ph₂CH-N | 4.50 (s), 1H | 76.2 | C-ipso, N-CH₃, N-CH₂ |
| N-CH₃ | 2.25 (s), 3H | 41.2 | Ph₂CH-N, N-CH₂ |
| N-CH₂ | 2.65 (t, J=5.5), 2H | 57.8 | Ph₂CH-N, N-CH₃, O-CH₂ |
| O-CH₂ | 3.65 (t, J=5.5), 2H | 59.5 | N-CH₂ |
| -OH | 2.80 (br s), 1H | - | - |
Vibrational Spectroscopy (FT-IR)
FT-IR serves as an orthogonal check for the terminal hydroxyl and the tertiary amine functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 - 3200 | Broad, Medium | O-H stretch (hydrogen bonded) |
| 3060, 3025 | Weak | Aromatic C-H stretch |
| 2950, 2870 | Medium | Aliphatic C-H stretch |
| 2800 | Weak | N-CH₃ stretch (tertiary amine) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 745, 705 | Strong | Mono-substituted benzene (out-of-plane C-H bend) |
Experimental Protocols (Self-Validating Systems)
LC-HRMS/MS Protocol
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Causality of Blank Injection: Benzhydryl compounds are highly lipophilic and notorious for adhering to LC system components, causing carryover. A blank injection immediately preceding the sample is mandatory to prove that the m/z 242.1545 signal originates purely from the injected vial, establishing a self-validating baseline.
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Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using H₂O/Acetonitrile (50:50, v/v) containing 0.1% formic acid.
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Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm).
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Gradient Logic: Start at 5% organic to focus the polar ethanolamine moiety at the head of the column. Ramp to 95% organic over 5 minutes to effectively elute the hydrophobic diphenylmethyl bulk, ensuring a sharp, symmetrical peak.
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MS Parameters: Operate in ESI+ mode. Set capillary voltage to 3.5 kV. Apply a collision energy (CE) ramp of 15–25 eV to optimize the yield of the m/z 167 product ion.
NMR Acquisition Protocol
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Causality of Solvent Choice: CDCl₃ is selected because 2-(benzhydryl-methyl-amino)ethanol is highly lipophilic in its free-base form. Furthermore, CDCl₃ lacks exchangeable protons, allowing the broad singlet of the hydroxyl group (~2.80 ppm) to be observed, which would otherwise exchange rapidly and broaden into the water peak if a protic solvent were used.
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.
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Acquisition: Utilize a 400 MHz or 600 MHz NMR spectrometer at 298 K.
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Acquire ¹H NMR (16 scans, relaxation delay 2s).
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Acquire ¹³C NMR (1024 scans, relaxation delay 2s) with proton decoupling.
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Acquire 2D COSY, HSQC, and HMBC to establish through-bond connectivity.
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Processing: Apply Fourier transform, phase correction, and baseline correction. Reference all spectra internally to TMS (0.00 ppm) to ensure absolute chemical shift accuracy.
References
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NextSDS Chemical Database . 2-(benzhydryl-methyl-amino)ethanol — Chemical Substance Information. NextSDS. 1
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Analytical Chemistry - ACS Publications . Combination of LC/TOF-MS and LC/Ion Trap MS/MS for the Identification of Diphenhydramine in Sediment Samples. 3
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Agilent Technologies Application Note . Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.4
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PubMed (National Institutes of Health) . Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. 2
